2-Fluoro-4,5-dimethoxy-4'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2-fluoro-4,5-dimethoxy-iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of 4,5-dimethoxy-4’-methyl-1,1’-biphenyl.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2-fluoro-4,5-dimethoxybenzoic acid, while substitution of the fluorine atom with an amine can produce 2-amino-4,5-dimethoxy-4’-methyl-1,1’-biphenyl .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes and receptors. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, the compound’s lipophilicity can affect its distribution within biological membranes, influencing its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl
- 4,5-Dimethoxy-4’-methyl-1,1’-biphenyl
- 2-Fluoro-4-methoxy-4’-methyl-1,1’-biphenyl
Uniqueness
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluorine and methoxy groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C15H15FO2 |
---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-fluoro-4,5-dimethoxy-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15FO2/c1-10-4-6-11(7-5-10)12-8-14(17-2)15(18-3)9-13(12)16/h4-9H,1-3H3 |
InChI-Schlüssel |
WAANOYJPXXSTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.